1-Trityl-3-methylpiperazine
CAS No.: 326594-27-8
Cat. No.: VC21174645
Molecular Formula: C24H26N2
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 326594-27-8 |
---|---|
Molecular Formula | C24H26N2 |
Molecular Weight | 342.5 g/mol |
IUPAC Name | 3-methyl-1-tritylpiperazine |
Standard InChI | InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3 |
Standard InChI Key | VYUQPZHRDKLOPX-UHFFFAOYSA-N |
SMILES | CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Nomenclature
1-Trityl-3-methylpiperazine is a organic compound belonging to the piperazine family. The compound is officially registered with CAS Number 313657-75-9 and is also known by several synonyms that reflect its chemical structure .
Nomenclature and Identifiers
Table 1: Chemical Identifiers of 1-Trityl-3-methylpiperazine
Parameter | Value |
---|---|
CAS Number | 313657-75-9 |
Molecular Formula | C₂₄H₂₆N₂ |
MDL Number | MFCD03426411 |
IUPAC Name | (3R)-3-methyl-1-tritylpiperazine |
Synonyms and Alternative Names
The compound is known by several alternative names in scientific literature:
Physical and Chemical Properties
1-Trityl-3-methylpiperazine possesses distinctive physical and chemical characteristics that determine its behavior in various chemical reactions and applications.
Physical Properties
Table 2: Physical Properties of 1-Trityl-3-methylpiperazine
Structural Properties
The compound features a piperazine ring with a methyl group at the 3-position and a trityl (triphenylmethyl) group attached to one of the nitrogen atoms. This trityl group consists of three phenyl rings connected to a central carbon atom, creating a bulky protective group that shields the nitrogen atom.
Molecular Properties
Table 3: Molecular Properties of 1-Trityl-3-methylpiperazine
Stereochemistry
1-Trityl-3-methylpiperazine exhibits important stereochemical properties due to the presence of a chiral center at the 3-position where the methyl group is attached.
Stereoisomerism
The compound exists in the (R)-configuration as indicated by its name, (3R)-3-methyl-1-tritylpiperazine . This stereochemistry is significant for its biological activity and applications in pharmaceutical research.
Optical Properties
The compound displays optical activity with a specific rotation of -7.6° when measured at a concentration of 1 g/100 mL in methanol . This negative rotation value confirms its R-configuration and chiral nature.
Synthesis and Preparation
While the search results don't provide a specific synthetic route for 1-Trityl-3-methylpiperazine, related piperazine compounds' synthesis can offer some insights.
General Piperazine Synthesis
N-methyl piperazine derivatives can be synthesized through several methods including:
The synthesis typically involves:
-
Protection of reactive groups
-
Cyclization to form the piperazine ring
-
Introduction of substituents at specific positions
-
Deprotection steps to yield the final product
Applications and Uses
Pharmaceutical Applications
1-Trityl-3-methylpiperazine has been referenced in patent literature, specifically in BIOVITRUM AB Patent: WO2004/829 A1, 2003 and WO 2004/000829 A1 . While the specific applications aren't detailed in the search results, piperazine derivatives generally serve as:
-
Intermediates in drug synthesis
-
Building blocks for pharmaceutical compounds
-
Core structures in various bioactive molecules
Classification and Regulatory Information
Table 4: Regulatory Classification Information
Related Compounds and Derivatives
While the trityl group in 1-Trityl-3-methylpiperazine serves as a protecting group, other compounds utilize similar structures for different applications.
Trityl-Based Compounds
Mesitylated trityl radicals represent an emerging platform for doublet emission . These compounds, while structurally different from 1-Trityl-3-methylpiperazine, demonstrate how trityl groups can be modified to achieve specific properties:
-
Mesityl substitution at para-positions of trityl radicals enhances photoluminescence quantum efficiency
-
Trityl-based structures show potential in organic electronic applications
Related Piperazine Derivatives
Other piperazine derivatives, such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine , share some structural similarities but have different applications and synthetic routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume